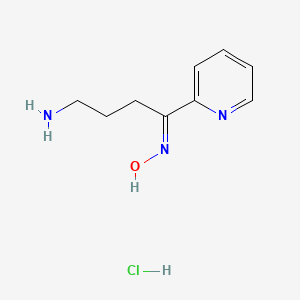

4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride

Description

4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride is a substituted oxime derivative characterized by a pyridin-2-yl group at position 1 and an amino group at position 4 of the butanone backbone. The oxime functional group (=N–OH) is formed via the condensation of a ketone with hydroxylamine hydrochloride (NH$_2$OH·HCl) under basic conditions, typically using pyridine as a catalyst . This compound is structurally related to its isomer, 4-amino-1-pyridin-3-ylbutan-1-one oxime hydrochloride, which features a pyridin-3-yl substituent .

Properties

IUPAC Name |

(NE)-N-(4-amino-1-pyridin-2-ylbutylidene)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c10-6-3-5-9(12-13)8-4-1-2-7-11-8;/h1-2,4,7,13H,3,5-6,10H2;1H/b12-9+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOXNHMQXXYQKV-NBYYMMLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NO)CCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N/O)/CCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride typically involves the following steps:

Formation of the oxime: The starting material, 4-Amino-1-pyridin-2-ylbutan-1-one, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.

Hydrochloride formation: The oxime derivative is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: N-oxides of the parent compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. It is utilized in:

- Synthesis of Heterocyclic Compounds : The compound acts as an intermediate in creating various heterocycles, which are essential in pharmaceuticals and agrochemicals.

- Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, allowing for the formation of diverse derivatives .

Biology

The biological applications of this compound are particularly noteworthy:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits activity against several bacterial strains, suggesting potential as a new antimicrobial agent.

- Anticancer Properties : Research has demonstrated its effectiveness in inhibiting cancer cell growth across various cell lines, indicating its promise as an anticancer therapeutic .

- Biochemical Probing : The compound is investigated as a biochemical probe to study enzyme interactions and receptor binding mechanisms .

Medicine

In the medical field, ongoing research focuses on exploring the therapeutic potential of this compound:

- Enzyme Inhibition : Evidence suggests that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to significant therapeutic effects.

- Potential Antidote : The oxime group may reactivate enzymes inhibited by organophosphates, making this compound a candidate for treating certain types of poisoning .

Case Studies and Research Findings

Numerous studies have documented the biological activities and applications of this compound:

Mechanism of Action

The mechanism of action of 4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The amino group can participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Pyridinyl Isomers

The positional isomerism of the pyridinyl group significantly influences physicochemical properties. For example:

Table 1: Comparison of Pyridinyl Isomers

Functional Group Variations

Betulonic Acid Oxime Derivatives

Betulonic acid oxime esters (e.g., compounds 3, 6–14 in ) are synthesized via similar hydroxylamine-mediated condensation but feature a triterpenoid backbone instead of a pyridinyl group. These derivatives exhibit modified biological activities, such as enhanced cytotoxicity or antiviral properties, compared to their parent ketones .

Table 2: Comparison with Betulonic Acid Oximes

Ketoprofen Oxime Amides

Hydroxyimine (oxime) amide derivatives of ketoprofen () demonstrate reduced gastrointestinal toxicity compared to the parent drug, with improved anti-inflammatory and analgesic profiles. For example, compound 12 in showed a lower ulcer index (1.2 vs. 3.5 for ketoprofen), highlighting the role of oxime functionalization in mitigating side effects .

Conventional vs. Green Chemistry Approaches

- Conventional: The target compound is likely synthesized using NH$_2$OH·HCl in ethanol with pyridine, a method shared with betulonic acid oximes . Drawbacks include the use of hazardous hydroxylamine and organic solvents.

- Green Alternatives : Ionic liquids (ILs) and microwave-assisted methods () offer higher efficiency and reduced environmental impact. For instance, ILs improve reaction yields by stabilizing intermediates via hydrogen bonding .

Biological Activity

4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride (CAS No. 374064-00-3) is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 215.68 g/mol. The structural features include an oxime functional group, which is known for its ability to form hydrogen bonds, and an amino group that can participate in various biochemical interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxime group enhances the compound's ability to form hydrogen bonds with proteins and enzymes, potentially influencing their activity. Additionally, the amino group may engage in biochemical pathways that lead to therapeutic effects, including enzyme inhibition and receptor modulation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Potential : The compound has shown promise in inhibiting cancer cell growth in vitro. For instance, studies have demonstrated its effectiveness against various cancer cell lines, indicating its potential as an anticancer agent .

Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may have therapeutic implications .

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

Table 1: Summary of Biological Activities

Research Applications

The versatility of this compound makes it valuable across multiple research domains:

Chemistry : It serves as a building block for synthesizing more complex organic molecules.

Biology : The compound is utilized as a biochemical probe to study enzyme interactions and receptor binding.

Pharmaceutical Development : Its potential therapeutic properties are being explored for drug development aimed at treating infections and cancers .

Q & A

Q. What are the recommended synthetic routes for preparing 4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves two stages: (1) formation of the oxime from the ketone precursor using hydroxylamine hydrochloride in an alcoholic solvent (e.g., ethanol) under reflux, and (2) acidification to isolate the hydrochloride salt. Critical parameters include:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?

Methodological Answer: Key techniques include:

- 1H/13C NMR : Confirm oxime tautomerism (e.g., E/Z configuration) and amine protonation. Use DMSO-d6 to observe exchangeable protons.

- FTIR : Identify ν(N–O) stretches (~1600 cm⁻¹) and hydrochloride-associated bands (~2500 cm⁻¹ for N–H⁺).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]+ or [M-Cl]+).

Pitfalls : Tautomeric equilibria in solution may complicate NMR interpretation. Solid-state IR and X-ray crystallography (see Advanced Q3) can resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between solution-state NMR data and solid-state crystallographic results for oxime tautomerism?

Methodological Answer: Discrepancies often arise from dynamic equilibria in solution versus fixed conformations in crystals. Strategies include:

- Variable-temperature NMR : Detect tautomerization barriers by observing coalescence of signals.

- X-ray crystallography : Determine the dominant tautomer in the solid state using SHELXL refinement (e.g., space group assignment, hydrogen bonding networks) .

- DFT calculations : Compare experimental and computed tautomer energies to validate observations .

Q. What strategies optimize crystallization conditions for obtaining high-quality single crystals suitable for X-ray diffraction studies?

Methodological Answer:

- Solvent selection : Use mixed solvents (e.g., methanol/water) to slow nucleation.

- Temperature gradient : Gradual cooling from 50°C to room temperature promotes ordered crystal growth.

- Seeding : Introduce microcrystals to induce controlled growth.

Monoclinic systems (e.g., space group P2₁/c) are common for hydrochlorides; refine using SHELXL with disorder modeling for anions or solvent molecules .

Q. How does the oxime functional group influence intermolecular interactions in the crystal lattice, and what analytical methods validate these interactions?

Methodological Answer: The oxime group participates in:

- N–H⋯O hydrogen bonds : Stabilize layers via interactions with chloride anions or water.

- π-π stacking : Aromatic pyridine rings align face-to-face (distance ~3.7–3.8 Å).

Validate using: - Hirshfeld surface analysis : Quantify interaction contributions.

- SHELXL refinement : Map hydrogen-bonding networks and disorder (e.g., perchlorate/water clusters in related compounds) .

Q. What experimental approaches are recommended for assessing the compound's bioactivity, particularly in anticancer research?

Methodological Answer:

- In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Molecular docking : Model interactions with target proteins (e.g., kinases) to rationalize activity.

- Structure-activity relationship (SAR) : Modify the oxime group or pyridine substituents to probe pharmacophore contributions.

Oxime derivatives show enhanced activity due to hydrogen-bonding capacity and metal-chelation properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.